N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide
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Overview
Description
- “N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide” is a chemical compound with a complex structure.
- It contains an oxalamide core, which is connected to two side chains: one with an azepane ring and the other with a thiophene group.
- The compound likely exhibits interesting biological properties due to its unique structure.
Synthesis Analysis
- The synthesis of this compound involves several steps, including the formation of the oxalamide core and subsequent functionalization of the side chains.
- Detailed synthetic routes and reaction conditions would need to be explored in relevant research papers.
Molecular Structure Analysis
- The molecular formula and connectivity of atoms in the compound determine its 3D structure.
- Analyzing bond angles, torsion angles, and stereochemistry would provide insights into its conformation.
Chemical Reactions Analysis
- Investigate how the compound reacts with various reagents or under specific conditions.
- Identify potential functional group transformations, such as hydrolysis, oxidation, or reduction.
Physical And Chemical Properties Analysis
- Investigate its solubility, melting point, boiling point, and stability.
- Assess its spectroscopic properties (e.g., UV-Vis, IR, NMR) to confirm its structure.
Scientific Research Applications
Enantioselective Functionalization
Saturated Aza-heterocycles Functionalization : The development of methods for the enantioselective functionalization of α-methylene C–H bonds in saturated aza-heterocycles, such as azepanes, is crucial for drug discovery. A Pd(II)-catalyzed enantioselective α-C–H coupling process demonstrates high enantioselectivities and exclusive regioselectivity, facilitating the synthesis of bioactive compounds (P. Jain et al., 2016).
Chemosenors and Colorimetric Applications
Colorimetric Chemosensors : The synthesis of new colorimetric chemosensors based on hybrid hydrazo/azo dye chromophoric systems, incorporating pyrrolinone ester and azo-pyrazole moieties, demonstrates selective recognition of metal cations (Co2+, Zn2+, Cu2+) with significant sensitivity and selectivity. This highlights the potential for environmental monitoring and analytical chemistry applications (T. Aysha et al., 2021).
Catalytic Applications
Copper-Catalyzed Amidation : Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been identified as an effective catalyst system for the Goldberg amidation reaction, showcasing the utility of N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide in facilitating reactions with a broad range of substrates. This opens avenues for the synthesis of complex molecules in pharmaceuticals and material science (Subhadip De et al., 2017).
Synthetic Methodologies
Synthetic Routes to Heterocycles : The compound's derivatives have been employed in the synthesis of novel heterocycles, such as azepines, via methods that include cycloaddition and rearrangement reactions. These synthetic routes enable the construction of complex molecular architectures, which are essential in the development of new therapeutic agents and materials (J. Clayden et al., 2004).
Safety And Hazards
- Review toxicity data, potential side effects, and environmental impact.
- Consider any hazardous properties (flammability, reactivity, etc.).
Future Directions
- Suggest areas for further research, such as pharmacological studies, optimization of synthesis, or structure-activity relationship investigations.
properties
IUPAC Name |
N'-[2-(azepan-1-yl)-2-(1-methylpyrrol-2-yl)ethyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O2S/c1-23-10-6-9-17(23)18(24-11-4-2-3-5-12-24)15-22-20(26)19(25)21-14-16-8-7-13-27-16/h6-10,13,18H,2-5,11-12,14-15H2,1H3,(H,21,25)(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKXFVSEEGSJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CS2)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N2-(thiophen-2-ylmethyl)oxalamide |
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